Sitosterol sulfate (trimethylamine)
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H63NO4S |
|---|---|
Molecular Weight |
569.9 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C29H50O4S.C3H9N.CH4/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6;1-4(2)3;/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32);1-3H3;1H4 |
InChI Key |
VEKYMVCJNVYTMI-UHFFFAOYSA-N |
Canonical SMILES |
C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |
Origin of Product |
United States |
Synthesis and Derivatization of Sitosterol Sulfate
Chemical Sulfation Methodologies for Sterols
The creation of sterol sulfates, such as sitosterol (B1666911) sulfate (B86663), in a laboratory setting involves specific chemical reactions designed to add a sulfate group to the sterol molecule. This process, known as sulfation, is a critical step in both the synthesis of these compounds for research and in various biological pathways.
Utilization of Sulfur Trioxide-Trimethylamine Complex for Sterol Sulfation
A widely employed and effective method for the sulfation of alcohols and phenols, including the hydroxyl group on sterols, utilizes the sulfur trioxide-trimethylamine complex (SO3·N(CH3)3). nih.govnih.gov This complex serves as a stable and manageable source of sulfur trioxide, which is otherwise a highly reactive and difficult-to-handle substance. nih.gov The trimethylamine (B31210) portion of the complex moderates the reactivity of the sulfur trioxide, allowing for a more controlled sulfation reaction. nih.govnih.gov This method has been successfully applied to a variety of molecules, including steroids, flavonoids, and carbohydrates. nih.govresearchgate.net The sulfur trioxide-trimethylamine complex is favored for its efficacy in sulfating alcoholic groups present in complex structures like sterols. nih.gov
Reaction Conditions and Reagents in Sterol Sulfate Synthesis
The synthesis of sterol sulfates using the sulfur trioxide-trimethylamine complex typically involves reacting the sterol with the complex in an appropriate solvent. The choice of solvent and other reaction conditions can influence the efficiency of the sulfation. For instance, the reaction can be carried out in the presence of a base, such as triethylamine (B128534), to facilitate the reaction. researchgate.net
Key reagents and conditions include:
Sulfating Agent: Sulfur trioxide-trimethylamine complex. nih.govfishersci.fi
Substrate: The sterol to be sulfated (e.g., sitosterol).
Solvent: A suitable organic solvent that can dissolve the reactants.
Base (optional): A non-nucleophilic base like triethylamine can be used to scavenge the acid produced during the reaction. researchgate.net
The reaction temperature and time are also critical parameters that need to be optimized for efficient synthesis. For example, some sulfation reactions are carried out at elevated temperatures to ensure completion. nih.gov
Purification Strategies for Synthesized Sterol Sulfates
Following the synthesis, the desired sterol sulfate must be separated from unreacted starting materials, byproducts, and the sulfating agent. A common purification strategy involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for isolating and purifying sterol sulfates. mdpi.com Other methods like flash chromatography can also be employed. nih.gov
The purification process may also involve the following steps:
Extraction: The reaction mixture can be extracted with an organic solvent to separate the product from aqueous soluble impurities. google.com
Washing: The organic layer containing the product may be washed with water or a mild aqueous base to remove any remaining acid or water-soluble byproducts. google.com
Crystallization: In some cases, the purified sterol sulfate can be obtained as a solid through crystallization from a suitable solvent system. google.com
The choice of purification method depends on the scale of the reaction and the purity requirements of the final product. For instance, for the analysis of sterols and their derivatives, techniques like supported liquid extraction (SLE) followed by solid-phase extraction (SPE) have been developed. mdpi.com
Biosynthesis of Sterol Sulfates in Biological Entities
In living organisms, the synthesis of sterol sulfates is a carefully regulated enzymatic process. This biological sulfation plays a crucial role in various physiological functions.
Enzymatic Sulfation Mechanisms of Sterols
The biosynthesis of sterol sulfates is catalyzed by a family of enzymes known as sulfotransferases (SULTs). aston.ac.uk These enzymes facilitate the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a sterol. aston.ac.uknih.gov This reaction results in the formation of a sterol sulfate and 3'-phosphoadenosine-5'-phosphate (PAP). The sulfation typically occurs at the 3β-hydroxyl group of the sterol's A-ring. aston.ac.uk This enzymatic process is a key step in the metabolism of various endogenous and exogenous compounds, increasing their water solubility and facilitating their excretion. ontosight.ai
Strategic Derivatization of β-Sitosterol for Research Applications
Synthesis of Water-Soluble β-Sitosterol Derivatives
A key approach to enhancing the water solubility of β-sitosterol is through the introduction of polar functional groups. One common method is the sulfation of the 3-hydroxyl group to form sitosterol sulfate. While the direct synthesis of sitosterol sulfate (trimethylamine) is not extensively detailed in publicly available literature, it can be inferred to be a salt formed through an acid-base reaction between sitosterol sulfate (an acidic compound due to the sulfate group) and trimethylamine (a basic compound).
The synthesis of the precursor, sitosterol sulfate, typically involves the reaction of β-sitosterol with a sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, in an appropriate solvent. The resulting sitosterol sulfate can then be neutralized with trimethylamine to yield the sitosterol sulfate (trimethylamine) salt. Trimethylamine is a simple tertiary amine that is a gas at room temperature but is often handled as a solution in water or other solvents. wikipedia.org
Another strategy to improve water solubility is the creation of β-sitosterol sugar esters. For instance, hydrophilic β-sitosterol sugar esters have been synthesized using a two-step biocatalytic approach, which has been shown to enhance water solubility.
Conjugation Strategies for Enhanced Research Utility
Beyond improving solubility, the conjugation of β-sitosterol to other molecules can significantly enhance its functionality for research purposes, particularly in the realm of targeted drug delivery.
One notable strategy involves the conjugation of β-sitosterol with nanoparticles and polymers. For example, β-sitosterol has been successfully conjugated with superparamagnetic iron oxide nanoparticles (SPIONs), polyethylene (B3416737) glycol (PEG), and poly(N-isopropylacrylamide) (PNIPAM). nih.gov This approach aims to create carrier-mediated delivery systems. The conjugation process can involve coupling the carboxylic acid group of a modified β-sitosterol with the amine terminus of a polymer-coated nanoparticle using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). nih.gov
The resulting conjugated complexes exhibit altered physicochemical properties, such as increased size, stability, and monodispersity. nih.gov These modifications are crucial for controlling the release of the active compound and for targeting specific cells or tissues in research models. The stability of these conjugates, as indicated by zeta potential measurements, is often enhanced compared to the unconjugated components. nih.gov
Table 1: Stability of β-Sitosterol Conjugates
| Conjugate | Zeta Potential (mV) |
|---|---|
| BS-S (β-Sitosterol-SPIONs) | -48.7 |
| BS-SP (β-Sitosterol-SPIONs-PNIPAM) | -54.2 |
| BS-SPP (β-Sitosterol-SPIONs-PEG-PNIPAM) | -62.4 |
Data sourced from a study on modulating the effect of β-sitosterol conjugated with magnetic nanocarriers. nih.gov
These conjugation strategies not only address the issue of solubility but also open up new avenues for investigating the biological activities of β-sitosterol derivatives in a more controlled and targeted manner.
Metabolic and Signaling Pathways Involving β Sitosterol and Sterol Sulfates
Sterol Interconversion and Metabolism Pathways
While mammals primarily synthesize cholesterol de novo, they have a limited capacity to convert phytosterols (B1254722), such as β-sitosterol, into cholesterol. However, in various other organisms, including some insects and nematodes, β-sitosterol serves as an essential precursor for cholesterol synthesis. These organisms lack the ability to produce sterols from scratch and must obtain them from their diet. Phytosterols, being abundant in plants, are a primary source. The structural similarity between β-sitosterol and cholesterol, with the main difference being an additional ethyl group at the C-24 position of the side chain in β-sitosterol, allows for this conversion. This process is crucial for the production of essential steroid hormones, like ecdysteroids in insects, which regulate molting and metamorphosis.
The conversion of β-sitosterol to cholesterol is not a direct, single-step reaction but involves a series of enzymatic modifications, primarily focused on the dealkylation of the side chain. This metabolic capability highlights the diverse strategies evolved by different life forms to fulfill their sterol requirements.
The transformation of β-sitosterol into cholesterol is a multi-step dealkylation process that removes the C-24 ethyl group. While the complete enzymatic pathway is still under investigation in many organisms, a generally accepted pathway involves several key intermediates. researchgate.net
The proposed pathway is as follows:
Dehydrogenation: β-sitosterol is first converted to fucosterol. researchgate.net
Epoxidation: Fucosterol then undergoes epoxidation to form fucosterol-24(28)-epoxide. researchgate.net
Cleavage: An epoxide lyase enzyme cleaves the epoxide, releasing the ethyl group and forming desmosterol (B1670304). researchgate.net
Reduction: Finally, the double bond in the side chain of desmosterol is reduced by the enzyme 24-dehydrocholesterol reductase (DHCR24) to yield cholesterol. researchgate.net
This dealkylation pathway is a critical metabolic function for organisms that rely on dietary phytosterols for their cholesterol supply. researchgate.net
| Step | Starting Compound | Intermediate/Product | Key Transformation |
| 1 | β-Sitosterol | Fucosterol | Dehydrogenation |
| 2 | Fucosterol | Fucosterol-24(28)-epoxide | Epoxidation |
| 3 | Fucosterol-24(28)-epoxide | Desmosterol | Cleavage of ethyl group |
| 4 | Desmosterol | Cholesterol | Reduction of side chain double bond |
Modulation of Gut Microbiota and Metabolite Production
Recent research has demonstrated that β-sitosterol can significantly modulate the composition and metabolic function of the gut microbiota, leading to a reduction in the production of trimethylamine (B31210) (TMA). nih.gov TMA is a gut microbial metabolite derived from dietary choline (B1196258), which can be oxidized in the liver to trimethylamine-N-oxide (TMAO), a compound linked to various metabolic disorders. Studies have shown that β-sitosterol treatment effectively lowers the levels of TMA in vivo. nih.gov This inhibitory effect on TMA production is a key aspect of the beneficial health effects attributed to β-sitosterol. nih.gov
The primary mechanism by which β-sitosterol reduces TMA production is through the regulation of specific bacterial genera in the gut that possess the enzyme choline trimethylamine-lyase (CutC). nih.gov The cutC gene encodes the protein responsible for cleaving choline into TMA. By selectively inhibiting the growth of bacteria that carry this gene, β-sitosterol effectively curtails the first and crucial step in TMA synthesis. nih.gov
Studies have identified several bacterial genera whose abundance is decreased by β-sitosterol administration, and which are known to contain the cutC gene. These include Klebsiella, Clostridioides, Desulfovibrionaceae, and Prevotella. nih.gov The targeted reduction of these TMA-producing bacteria underscores a specific mechanism of action for β-sitosterol within the complex gut ecosystem.
β-Sitosterol reshapes the gut microbiota through a multi-faceted approach. Beyond the targeted reduction of TMA-producing bacteria, it also promotes the growth of beneficial bacterial phyla.
One of the proposed mechanisms for the direct impact of β-sitosterol on bacteria is its potential to interfere with bacterial cell wall synthesis. Some studies suggest that β-sitosterol can inhibit peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of many bacteria. nih.gov This could explain the observed shifts in the gut microbial composition.
Furthermore, β-sitosterol administration has been shown to increase the relative abundance of certain beneficial bacterial phyla, such as Actinobacteriota, Bacteroidota, and Firmicutes. nih.gov These bacteria are involved in the metabolism of carbohydrates, bile acids, and steroids, contributing to a healthier gut environment. nih.gov The modulation of bile acid metabolism is another potential mechanism, as some phytosterols have been found to reduce the abundance of bacteria with high bile salt hydrolase (BSH) activity, such as Lactobacillus. nih.gov By altering the bile acid pool, β-sitosterol can indirectly influence the microbial community structure.
The following table summarizes the observed changes in the relative abundance of gut bacteria at the phylum and genus level following β-sitosterol treatment in a research study. nih.gov
| Taxonomic Level | Bacterial Group | Effect of β-Sitosterol Treatment |
| Phylum | Actinobacteriota | Increased |
| Phylum | Bacteroidota | Increased |
| Phylum | Firmicutes | Increased |
| Genus | Klebsiella | Decreased |
| Genus | Clostridioides | Decreased |
| Family | Desulfovibrionaceae | Decreased |
| Genus | Prevotella | Decreased |
Downstream Metabolic and Cellular Effects Mediated by Microbial Metabolites
The metabolism of dietary compounds by the gut microbiota gives rise to a plethora of metabolites that can enter systemic circulation and influence host physiology. nih.gov One such metabolite, trimethylamine N-oxide (TMAO), is generated from the microbial breakdown of dietary precursors like choline, betaine, and L-carnitine. mdpi.comresearchgate.net This process involves the initial conversion to trimethylamine (TMA) by gut bacteria, which is then absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO. nih.govnih.gov
Trimethylamine N-oxide (TMAO) is a small organic compound that has garnered significant attention for its role as a gut microbiota-derived metabolite. researchgate.net Its production is intrinsically linked to dietary intake of foods rich in its precursors, such as red meat, eggs, and dairy products. mdpi.comdovepress.com The transformation of these dietary components into TMAO is a multi-step process initiated by the gut microbiome. nih.gov Various gut bacteria possess the enzymatic machinery to metabolize choline, L-carnitine, and other related compounds into TMA. researchgate.net This TMA is then absorbed from the intestine into the portal circulation and transported to the liver. In the liver, the FMO3 enzyme catalyzes the oxidation of TMA to TMAO. nih.gov Circulating levels of TMAO in the blood can be influenced by several factors, including diet, the composition of the gut microbiota, and the activity of the FMO3 enzyme. mdpi.com
TMAO has been shown to interact with and modulate several key cellular signaling pathways, thereby exerting its biological effects. These interactions are complex and can contribute to various pathophysiological processes, particularly those related to inflammation and metabolic diseases.
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. mdpi.comunimib.it Activation of AMPK generally promotes energy-producing processes like glucose uptake and fatty acid oxidation, while inhibiting energy-consuming pathways. mdpi.com Research has indicated that TMAO can interfere with the AMPK signaling pathway. researchgate.net Some studies suggest that TMAO can suppress the activation of AMPK. nih.govnih.gov This inhibition of AMPK can disrupt normal cellular metabolism, potentially leading to adverse effects. For instance, the suppression of AMPK by TMAO has been linked to altered fatty acid metabolism and lipid accumulation. researchgate.net By affecting this critical metabolic regulator, TMAO can influence whole-body energy homeostasis. mdpi.com
TMAO has been demonstrated to activate pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The NF-κB pathway is a key regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines. nih.govijcscardiol.org Studies have shown that TMAO can induce the activation of NF-κB in various cell types, including vascular endothelial cells and smooth muscle cells. nih.govresearchgate.net This activation is a critical step in TMAO-mediated inflammatory responses. nih.gov
Similarly, the MAPK pathway, which includes extracellular signal-regulated kinase (ERK), is involved in cellular processes like inflammation and proliferation. nih.gov TMAO has been found to activate the MAPK/ERK signaling cascade, contributing to its pro-inflammatory effects. nih.gov The activation of both NF-κB and MAPK pathways by TMAO provides a molecular basis for its role in promoting vascular inflammation. nih.gov
TMAO has been shown to exert a significant influence on both sterol and bile acid metabolism, which are critical for maintaining cholesterol homeostasis. mdpi.com It can modulate the expression of genes involved in cholesterol transport and metabolism. mdpi.com One of the key ways TMAO affects cholesterol balance is by altering bile acid synthesis. nih.gov Bile acid synthesis is a major pathway for cholesterol elimination from the body. nih.gov
Research indicates that TMAO can suppress the expression of key enzymes involved in bile acid production, such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 27-hydroxylase (CYP27A1). mdpi.comresearchgate.net This suppression leads to a decrease in the bile acid pool size and, consequently, reduced cholesterol catabolism. researchgate.netresearchgate.net By inhibiting the classical bile acid synthesis pathway, TMAO contributes to elevated cholesterol levels. nih.gov This effect on bile acid metabolism is thought to be mediated, at least in part, through the activation of the farnesoid X receptor (FXR) and small heterodimer partner (SHP), which are nuclear receptors that regulate bile acid synthesis. nih.govbohrium.com
TMAO is increasingly recognized for its role in promoting inflammatory responses and modulating oxidative stress. nih.govresearchgate.net It can trigger vascular inflammation by stimulating the production of pro-inflammatory cytokines and adhesion molecules. nih.govnih.gov This pro-inflammatory effect is mediated through the activation of signaling pathways like NF-κB and MAPK, as previously discussed. nih.gov
Biological Mechanisms and Roles in Preclinical Models
Anti-Atherosclerotic Mechanisms of β-Sitosterol
Research in preclinical models has identified several mechanisms through which β-sitosterol exerts anti-atherosclerotic effects. These include the direct reduction of plaque formation, modulation of lipid metabolism, and anti-inflammatory and antioxidant activities. nih.govnih.gov
Studies utilizing animal models, particularly the apolipoprotein E-deficient (ApoE−/−) mouse, a model genetically prone to developing atherosclerosis, have demonstrated the capacity of β-sitosterol to reduce the development of atherosclerotic plaques. nih.govnih.govresearchgate.net Administration of β-sitosterol to these mice resulted in a significant amelioration of atherosclerotic plaques. nih.govnih.gov
In one study, ApoE−/− mice fed a high-fat diet received varying doses of β-sitosterol (25, 50, and 100 mg/kg). The results showed a dose-dependent reduction in the lesion areas and the amount of lipid deposition within the plaques. nih.gov This suggests that β-sitosterol directly interferes with the pathological accumulation of lipids in the arterial wall. Furthermore, β-sitosterol is recognized as a key active component in several traditional herbal formulations known for their anti-atherosclerotic properties. nih.gov
| Model | Key Findings | Reference |
| ApoE−/− Mice | Effectively ameliorated atherosclerotic plaques. | nih.govnih.gov |
| ApoE−/− Mice (High-Fat Diet) | Showed a dose-dependent reduction in lesion areas and lipid deposition in plaques. | nih.gov |
A primary mechanism for β-sitosterol's anti-atherosclerotic effect is its ability to modulate cholesterol metabolism. nih.gov It is structurally similar to cholesterol, which allows it to compete with and reduce the intestinal absorption of dietary cholesterol. frontiersin.orgtandfonline.comnih.gov This action leads to lower levels of plasma cholesterol.
In preclinical studies, β-sitosterol administration has been shown to decrease serum levels of total cholesterol (TC) and triglycerides (TG) in ApoE−/− mice. nih.govresearchgate.net Research on mice fed a high-fat Western-style diet found that β-sitosterol treatment alleviated metabolic abnormalities and fatty liver, marked by reductions in elevated hepatic levels of total lipids, cholesterol, and triacylglycerols, while concurrently increasing the excretion of fecal lipids. nih.gov In a zebrafish model of non-alcoholic fatty liver disease (NAFLD), β-sitosterol also significantly curtailed the accumulation of both triglycerides and cholesterol. mdpi.com At the genetic level, β-sitosterol was observed to prevent the diet-induced decrease of HMG-CoA reductase expression and increase the expression of LDL receptor (LDLr) and ATP-binding cassette transporter G5 (ABCG5), which are involved in cholesterol homeostasis. nih.gov
| Model | Effect on Lipid Markers | Mechanism | Reference |
| ApoE−/− Mice | Decreased serum Total Cholesterol (TC) and Triglycerides (TG). | Alleviation of cholesterol metabolism. | nih.govresearchgate.net |
| Mice (High-Fat Western Diet) | Reduced hepatic lipids, cholesterol, and triacylglycerols; Increased fecal lipids. | Modulation of genes like HMG-CoA reductase, LDLr, and ABCG5. | nih.gov |
| Zebrafish (NAFLD model) | Reduced accumulation of triglycerides and cholesterol. | Regulation of lipid metabolism and signal transduction. | mdpi.com |
Chronic inflammation in the vascular endothelium is a critical factor in the initiation and progression of atherosclerosis. β-sitosterol has demonstrated significant anti-inflammatory properties in various vascular research models. nih.govnih.gov In studies with atherosclerotic mice, β-sitosterol treatment led to a reduction in the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Research using human aortic endothelial cells (HAECs) provides further insight into these mechanisms. In TNF-α-stimulated HAECs, β-sitosterol was found to significantly inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). nih.govunic.ac.cyuoa.gr These molecules are crucial for the adhesion of leukocytes to the endothelium, an early step in plaque formation. The study also revealed that β-sitosterol attenuates the phosphorylation of the p65 subunit of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses. nih.govunic.ac.cyunic.ac.cy This inhibition of the NF-κB pathway consequently reduces the binding of monocytes to the endothelial cells. nih.govunic.ac.cy Further evidence from rodent models of acute inflammation, such as carrageenan-induced paw edema, confirms the potent anti-inflammatory capacity of β-sitosterol. nih.gov
| Model | Key Anti-Inflammatory Findings | Molecular Targets | Reference |
| Atherosclerotic Mice | Reduced pro-inflammatory cytokines TNF-α and IL-6. | Systemic inflammatory response. | nih.gov |
| Human Aortic Endothelial Cells (HAECs) | Inhibited expression of VCAM-1 and ICAM-1; Reduced monocyte adhesion. | NF-κB p65 phosphorylation. | nih.govunic.ac.cyuoa.grunic.ac.cy |
| Rodent Acute Inflammation Models | Potent anti-inflammatory activity in paw and ear edema tests. | General acute inflammatory pathways. | nih.gov |
Oxidative stress is a major contributor to the pathology of atherosclerosis, causing damage to lipids, proteins, and DNA in the vascular wall. β-sitosterol has been shown to enhance the body's antioxidant defense systems. nih.govnih.gov
In animal models of atherosclerosis, treatment with β-sitosterol improved the antioxidant defense capacity. nih.gov Specifically, it reversed the diminished activity of crucial antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). nih.gov Concurrently, it inhibited the formation of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov In a separate study on rats with liver damage induced by alcohol, β-sitosterol administration helped restore the activity of antioxidant enzymes and lessened the depletion of glutathione, a vital intracellular antioxidant. tandfonline.com It is important to note, however, that while β-sitosterol reduces markers of oxidative stress, some research suggests it may not act as a direct radical scavenger but rather modulates endogenous antioxidant enzyme levels. nih.gov
| Model | Key Antioxidant Effects | Reference |
| Atherosclerotic Mice | Increased activity of Glutathione Peroxidase (GSH-Px) and Superoxide Dismutase (SOD); Decreased Malondialdehyde (MDA). | nih.gov |
| Rats (Alcohol-induced liver damage) | Restored antioxidant enzyme activity; Reduced glutathione depletion. | tandfonline.com |
Cellular and Molecular Interactions of β-Sitosterol and Sterol Sulfates
Beyond its role in cardiovascular health, β-sitosterol and related sterol compounds interact with fundamental cellular processes, including cell proliferation and programmed cell death (apoptosis), which are critical in cancer research.
β-sitosterol has demonstrated notable anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. nih.gov These properties are foundational to its investigation as a potential anti-cancer agent.
In human hepatocellular carcinoma (HepG2) cells, β-sitosterol was shown to induce cytotoxicity and trigger apoptosis in a dose-dependent manner. nih.gov The underlying mechanism involves the accumulation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c into the cytoplasm, and a subsequent increase in the expression of caspase-3, a key executioner of apoptosis. nih.gov
Further mechanistic studies have revealed that β-sitosterol can promote apoptosis through multiple pathways. It can activate a cascade of caspases (including caspase-3, -7, -8, and -9), upregulate pro-apoptotic proteins of the BCL-2 family through the activation of the p53 tumor suppressor gene, and enhance the sensitivity of cancer cells to apoptosis-inducing ligands by increasing the expression of death receptors on the cell surface. nih.gov In breast cancer cell lines such as MCF-7, β-sitosterol and its derivatives have been observed to exert antiproliferative effects and induce morphological changes characteristic of apoptosis, such as cell blebbing. dovepress.com
| Cell Line | Effect | Mechanism of Action | Reference |
| Human Hepatocellular Carcinoma (HepG2) | Induced cytotoxicity and apoptosis. | ROS accumulation, mitochondrial toxicity, cytochrome c release, caspase-3 activation. | nih.gov |
| Breast Cancer (MCF-7) | Antiproliferative effects, induced apoptosis (cell blebbing). | Binding to and mediating apoptosis-related receptors. | dovepress.com |
| Various Cancer Cell Lines | Anti-cancer effects. | Activation of caspases, modulation of BCL-2 family proteins via p53, increased death receptor expression. | nih.govnih.gov |
Effects on Lipid Accumulation in in vitro Models
Research into the effects of β-sitosterol and trimethylamine (B31210) on lipid metabolism has been conducted using various in vitro cell models. These studies provide insights into how these individual compounds may influence lipid accumulation and transport.
β-Sitosterol has been shown to alleviate lipid accumulation in calf hepatocytes induced by high concentrations of fatty acids. In one study, treatment with 50 μM β-sitosterol led to a decrease in non-esterified fatty acids (NEFA) and triacylglycerol (TAG) content. nih.gov This was accompanied by a reduction in the mRNA and protein expression of SREBF1 and FASN, which are involved in lipid synthesis. nih.gov Conversely, the expression of genes related to cholesterol metabolism (SREBF2, HMGCR, ACAT2, ABCG5) and fatty acid oxidation (CPT1A) was increased, suggesting that β-sitosterol may help reduce lipid buildup by promoting cholesterol metabolism and fatty acid breakdown. nih.gov
Trimethylamine (TMA), a precursor to trimethylamine N-oxide (TMAO), has been found to increase the absorption of fatty acids in an in vitro model of human small intestinal enterocytes (Caco-2 cells). nih.govresearchgate.net A 24-hour exposure to 250 μM TMA resulted in a 20–50% time-dependent increase in the transport and intracellular levels of a fluorescently labeled fatty acid (BODIPY-C12). nih.gov This suggests that TMA may enhance lipid accumulation by increasing the uptake of fatty acids from the intestine. nih.gov
Furthermore, TMAO has been demonstrated to promote lipid accumulation in macrophage foam cells, which are critical in the development of atherosclerosis. researchgate.net Studies have shown that TMAO can hinder reverse cholesterol transport, leading to cholesterol buildup within macrophages. researchgate.net
Table 1: Effects of β-Sitosterol and Trimethylamine on Lipid Metabolism in in vitro Models
| Compound | Cell Model | Key Findings | Reference(s) |
|---|---|---|---|
| β-Sitosterol | Primary calf hepatocytes | Alleviated high fatty acid-induced lipid accumulation; decreased NEFA and TAG content. | nih.gov |
| Trimethylamine (TMA) | Caco-2 cells | Increased intestinal fatty acid absorption and intracellular accumulation. | nih.govresearchgate.net |
| Trimethylamine N-oxide (TMAO) | Macrophage foam cells | Promoted lipid accumulation by inhibiting cholesterol efflux. | researchgate.net |
Thrombin Inhibition and Anticoagulant Activity in Research
The anticoagulant properties of β-sitosterol and related sterol sulfates have been investigated, highlighting their potential to interfere with the blood coagulation cascade.
β-Sitosterol, a natural phytosterol derived from soybeans, has demonstrated dose-dependent inhibition of thrombin, a key enzyme in blood coagulation. acs.orgnih.gov It acts as an uncompetitive inhibitor with a Ki value of 0.267 μM. acs.orgnih.gov Additionally, β-sitosterol partially inhibits thrombin-catalyzed platelet aggregation. acs.orgnih.gov In silico, spectrofluorometric, and isothermal calorimetric analyses have confirmed the binding of β-sitosterol to thrombin. acs.orgnih.gov
Cholesteryl sulfate (B86663) (CS), a structurally related sterol sulfate, also exhibits anticoagulant effects by inhibiting thrombin. nih.gov The inhibition of thrombin's amidolytic activity by CS is noncompetitive. nih.gov CS was found to inhibit thrombin with an IC50 value of 140.8 ± 21.8 μM. nih.gov It also inhibits other coagulation factors, including Xa, XIa, and XIIa, with factor XIIa being the most potently inhibited. nih.gov
Table 2: Thrombin Inhibition by Sitosterol (B1666911) and Related Compounds
| Compound | Mechanism | Potency (IC |
Reference(s) |
|---|---|---|---|
| β-Sitosterol | Uncompetitive inhibition of thrombin | K |
acs.orgnih.gov |
| Cholesteryl Sulfate | Noncompetitive inhibition of thrombin | IC |
nih.gov |
Regulation of Cellular Homeostasis and Membrane Permeability
Sterol sulfates and methylamines have been shown to play roles in regulating cellular homeostasis and membrane permeability in different experimental models.
Cholesterol sulfate (CS) has been identified as a key regulator of cellular cholesterol homeostasis. nih.gov It acts to reduce intracellular cholesterol levels by promoting the degradation of HMG-CoA reductase (a key enzyme in cholesterol synthesis), blocking the uptake of LDL cholesterol, and suppressing the activation of SREBP-2, a major transcription factor for cholesterol synthesis and uptake. nih.gov
The trimethylamine precursor, TMA, and its oxidized form, TMAO, have been shown to affect the integrity of the blood-brain barrier (BBB). researchgate.net In an in vitro model using human cerebral microvascular endothelial cells (hCMEC/D3), TMA was found to impair BBB function and disrupt tight junction integrity. researchgate.net In contrast, physiologically relevant concentrations of TMAO enhanced BBB integrity and offered protection from inflammatory insults. researchgate.net Other studies have indicated that TMAO can aggravate vascular permeability under diabetic conditions in human retinal microvascular endothelial cells. nih.govnih.govresearchgate.net
Roles in Plant Physiology and Stress Tolerance Research
The components of the subject compound, sterol sulfates and trimethylamine derivatives, are also subjects of research in plant science, where they have been implicated in growth regulation and stress responses.
Sterol Sulfates in Growth Control and Cell Death Pathways in Diatoms
In the marine diatom Skeletonema marinoi, sterol sulfates (StS), including β-sitosterol sulfate, have been identified as regulatory molecules involved in a programmed cell death pathway. researchgate.netnih.govnih.govx-mol.com The intracellular concentration of these sulfated sterols increases as the diatom cells age, which triggers an oxidative burst and leads to apoptosis-like cell death. researchgate.netnih.gov This suggests that sterol sulfates act as intracellular mediators that control cell populations and bloom dynamics in marine environments. nih.gov Disrupting the biosynthesis of these sterol sulfates has been shown to delay this cell death process and promote sustained growth. researchgate.netnih.gov
Table 3: Identified Sterol Sulfates in the Diatom Skeletonema marinoi
| Sterol Sulfate | Role | Reference(s) |
|---|---|---|
| Cholesterol sulfate | Induces apoptosis-like mechanism | nih.gov |
| Dihydrobrassicasterol sulfate | Concentrations change along the growth curve | nih.gov |
| β-Sitosterol sulfate | Linked to growth control and cell death | nih.gov |
β-Sitosterol as a Plant Growth Regulator and Inducer of Stress Tolerance
β-Sitosterol is recognized as a plant growth regulator that can enhance tolerance to various environmental stresses. nih.govresearchgate.netnih.govbiochemjournal.com It is an integral component of plant cell membranes, where it helps regulate membrane fluidity and permeability, which is crucial for stress resistance. researchgate.netnih.gov
Studies on white clover and rice have shown that treatment with β-sitosterol can improve tolerance to water stress and UV-B radiation. nih.govnih.gov This is achieved through the regulation of various metabolites, including amino acids, carbohydrates, and organic acids, which contribute to better osmotic adjustment and antioxidant capacity. nih.gov For example, under water stress, β-sitosterol treatment enhanced the accumulation of sugars like fructose (B13574) and glucose, which helps in maintaining growth and protecting against oxidative damage. nih.gov It also up-regulates the antioxidant system, increasing the activities of enzymes like superoxide dismutase (SOD) and peroxidase (POD). researchgate.netnih.gov
Cryoprotective Applications of Trimethylamine Oxide in Plant Cells
Trimethylamine N-oxide (TMAO) has been investigated for its cryoprotective properties in plant cells. nih.govnih.govresearchgate.net It has been successfully used as a cryoprotectant for the shoot tips of loquat (Eriobotrya japonica). nih.gov Research has shown that TMAO can significantly improve the regrowth rate of cryopreserved shoot tips compared to the more commonly used cryoprotectant, dimethyl sulfoxide (B87167) (DMSO). nih.gov The optimal concentration for this effect was found to be 10% (w/v) TMAO, which yielded a regrowth rate of nearly 60%. nih.gov TMAO is thought to protect cells from dehydration and osmotic stress during freezing. nih.gov
Compound Reference Table
Analytical Methodologies in Sitosterol Sulfate Research
Spectroscopic and Chromatographic Characterization Techniques
The characterization of sitosterol (B1666911) sulfate (B86663) relies heavily on a combination of advanced spectroscopic and chromatographic methods. These techniques provide complementary information, allowing for both the sensitive detection and the unambiguous structural determination of the molecule.
Ultra Performance Liquid Chromatography–Mass Spectrometry (UPLC–MS/MS) for Sterol Sulfate Identification and Quantification
Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) has emerged as a powerful and indispensable tool for the analysis of sterol sulfates, including sitosterol sulfate. nih.govnih.gov This technique offers high sensitivity, selectivity, and speed, making it ideal for analyzing complex biological extracts. nih.gov Liquid chromatography-based methods are particularly advantageous as they often allow for the direct analysis of sterol sulfates without the need for prior chemical modification (derivatization). mdpi.comnih.gov
The chromatographic separation is typically achieved using a reversed-phase UPLC column, such as a C18 or biphenyl (B1667301) column. nih.govfrontiersin.org A gradient elution with a mobile phase consisting of solvents like methanol (B129727), water, and an additive such as formic acid or ammonium (B1175870) acetate (B1210297) is commonly employed to resolve the analytes. nih.govnih.govacs.org The UPLC system provides excellent resolution and sharp peaks, enabling the separation of structurally similar sterol sulfates. nih.gov
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for sterol sulfates, typically operated in negative ion mode, which is well-suited for the negatively charged sulfate group. frontiersin.orgresearchgate.net
For identification and quantification, tandem mass spectrometry (MS/MS) is utilized. In this mode, a specific precursor ion corresponding to the deprotonated molecule of sitosterol sulfate is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. A key diagnostic fragmentation for sterol sulfates is the loss of the sulfate group (SO₃), which results in a product ion at a mass-to-charge ratio (m/z) of 97. nih.govresearchgate.net The monitoring of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. nih.gov
Quantitative analysis is typically performed using an internal standard, such as a deuterated analog (e.g., d7-cholesterol sulfate), which is added to the sample prior to extraction. nih.gov This allows for the correction of any analyte loss during sample preparation and for variations in instrument response. Calibration curves are constructed using standards of known concentrations to ensure the accuracy and precision of the quantification. nih.govwisdomlib.org
Table 1: UPLC-MS/MS Parameters for Sterol Sulfate Analysis
| Parameter | Description | Common Settings |
|---|---|---|
| Chromatography | ||
| Column | Stationary phase used for separation. | Reversed-phase (e.g., C18, Biphenyl) nih.govfrontiersin.org |
| Mobile Phase | Solvents used to elute analytes. | Gradient of water and methanol with additives like formic acid or ammonium acetate. nih.govnih.gov |
| Flow Rate | The speed at which the mobile phase passes through the column. | Typically in the range of 0.2-0.5 mL/min for UPLC. |
| Mass Spectrometry | ||
| Ionization Mode | Method to generate ions for MS analysis. | Electrospray Ionization (ESI), typically in negative mode. frontiersin.orgresearchgate.net |
| Analysis Mode | Technique for ion selection and fragmentation. | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM). nih.gov |
| Key Fragmentation | Diagnostic ion loss for identification. | Loss of the sulfate group (m/z 97). nih.gov |
| Internal Standard | Used for accurate quantification. | Deuterated sterol sulfates (e.g., d7-cholesterol sulfate). nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including complex sterols like sitosterol and its sulfated derivatives. nih.govnih.govf1000research.com While UPLC-MS/MS is excellent for detection and quantification, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) experiments are employed. ieeesem.com
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For sitosterol, characteristic signals include those for the methyl groups, the olefinic proton, and the proton at the C-3 position bearing the hydroxyl group. ieeesem.com In sitosterol sulfate, the presence of the electron-withdrawing sulfate group at the C-3 position would cause a downfield shift of the signal for the adjacent H-3 proton compared to its position in the parent β-sitosterol. ieeesem.comhmdb.ca
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum of sitosterol shows distinct signals for the sp² carbons of the double bond and the sp³ carbon attached to the hydroxyl group. ieeesem.com Sulfation at the C-3 position would significantly shift the resonance of the C-3 carbon to a lower field.
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is crucial for assembling the complete molecular structure and confirming the position of the sulfate group. ieeesem.com
The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the steroidal backbone, the structure of the side chain, and the precise location of the sulfate ester linkage. f1000research.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orgnih.gov When analyzing sitosterol sulfate, IR spectroscopy can confirm the presence of the core sterol structure as well as the characteristic sulfate moiety. nih.govnih.gov
The IR spectrum of a compound is generated by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. copbela.org Key absorptions in the IR spectrum of sitosterol sulfate would include:
O-H Stretch: If the sample is not completely anhydrous or contains residual non-sulfated sitosterol, a broad absorption band may be observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. libretexts.org
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the numerous C-H bonds in the alkane-like structure of the sterol. pressbooks.pub
C=C Stretch: A weaker absorption around 1650 cm⁻¹ may be present, corresponding to the C=C double bond in the sterol ring system. pressbooks.pub
S=O and S-O Stretches: The most diagnostic peaks for sitosterol sulfate are those associated with the sulfate group. Strong, distinct absorption bands typically appear in the regions of 1210-1280 cm⁻¹ (asymmetric S=O stretching) and 1040-1080 cm⁻¹ (symmetric S=O stretching). Absorptions corresponding to S-O stretching are also found at lower wavenumbers. The presence of these strong bands provides clear evidence of sulfation.
Table 2: Characteristic IR Absorption Frequencies for Sitosterol Sulfate
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alkane | C-H Stretch | 2850 - 3000 |
| Alkene | C=C Stretch | ~1650 |
| Sulfate Ester | S=O Asymmetric Stretch | 1210 - 1280 |
| Sulfate Ester | S=O Symmetric Stretch | 1040 - 1080 |
| Alcohol (if present) | O-H Stretch | 3200 - 3600 (broad) |
Sample Preparation and Derivatization for Analytical Studies
Proper sample preparation is a critical step that precedes any instrumental analysis of sterol sulfates. The goal is to efficiently extract the target analytes from their complex biological matrix, remove interfering substances, and, if necessary, chemically modify them to be suitable for a particular analytical technique.
Extraction and Purification of Sterol Sulfates from Biological Matrices
Sterol sulfates are often present at low concentrations in complex lipid-rich biological samples such as tissues, cells, or biofluids. researchgate.net Therefore, a robust extraction and purification protocol is essential to isolate them and concentrate them prior to analysis. nih.gov
The extraction process typically begins with the homogenization of the biological sample in a suitable solvent system. lipidmaps.org A common method is a modified Bligh-Dyer or Folch liquid-liquid extraction (LLE), which uses a mixture of chloroform (B151607) and methanol to efficiently extract a broad range of lipids, including sterol sulfates. lipidmaps.orguni-muenchen.de For instance, a protocol for extracting sterol sulfates from marine diatoms involves suspending the cell pellet in methanol, followed by sonication to disrupt the cells and facilitate extraction. nih.gov
Following the initial extraction, the crude lipid extract contains a multitude of other compounds that can interfere with the analysis. Solid-phase extraction (SPE) is a widely used technique for the purification and fractionation of the extract. researchgate.netlipidmaps.org Silica-based or other specialized SPE cartridges can be used to separate lipids based on their polarity. This allows for the isolation of the more polar sterol sulfate fraction from less polar lipids like free sterols and steryl esters. lipidmaps.orguni-muenchen.de
Chemical Cleavage and Derivatization for Gas Chromatography–Mass Spectrometry (GC-MS) Analysis
While LC-MS is well-suited for the direct analysis of intact sterol sulfates, Gas Chromatography-Mass Spectrometry (GC-MS) is a complementary technique that offers excellent chromatographic resolution and extensive mass spectral libraries for sterol identification. mdpi.comnih.gov However, sterol sulfates are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. nih.gov Consequently, a two-step procedure involving the cleavage of the sulfate group (deconjugation) followed by derivatization of the resulting free sterol is mandatory. mdpi.comresearchgate.net
Chemical Cleavage (Solvolysis): The sulfate ester bond can be cleaved through solvolysis. This typically involves heating the sterol sulfate sample in an acidified organic solvent, such as ethyl acetate or dioxane. This process removes the sulfate group, yielding the free sterol (e.g., β-sitosterol).
Enzymatic Cleavage: Alternatively, enzymatic hydrolysis using a sulfatase enzyme can be employed for deconjugation. This method can offer higher specificity under milder conditions compared to chemical cleavage. mdpi.com
Derivatization: After the free sterol is obtained, its hydroxyl group must be derivatized to increase its volatility and thermal stability for GC-MS analysis. researchgate.net The most common derivatization method is silylation, where the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net Other derivatizing agents can also be used to form different derivatives, such as methyloxime-trimethylsilyl (MO-TMS) ethers, particularly if the sterol contains a keto group. mdpi.comnih.gov
Recently, novel protocols have been developed that allow for the simultaneous chemical cleavage of the sulfate group and derivatization of the sterol in a single step, simplifying the sample preparation workflow for GC-MS analysis. mdpi.comresearchgate.net
Sitosterol Sulfate Trimethylamine As a Research Reagent
Applications in General Biological Research
Sitosterol (B1666911) sulfate (B86663) (trimethylamine) is an active compound utilized in a range of biological research applications. Its structural similarity to cholesterol sulfate positions it as a key tool for investigating the roles of sulfated sterols in biological systems.
Research involving the broader class of phytosterols (B1254722), such as β-sitosterol, highlights the areas where sitosterol sulfate is of significant interest. For instance, studies have explored the impact of β-sitosterol on the gut microbiota and its production of trimethylamine (B31210) (TMA). usask.canih.gov TMA is a gut microbial metabolite linked to the pathogenesis of atherosclerosis. usask.canih.gov Research in mice has shown that β-sitosterol can modulate the gut microbial community, leading to reduced TMA levels and consequently lower levels of its pro-atherosclerotic derivative, trimethylamine-N-oxide (TMAO). nih.gov These findings suggest a role for β-sitosterol in regulating cholesterol metabolism and inflammatory responses, offering insights into its potential mechanisms for preventing and treating atherosclerosis. usask.canih.govnih.gov
The trimethylamine component of the salt itself is a molecule of significant biological interest. It is a key metabolite in various organisms, acting as a cell-signaling molecule and a precursor to TMAO. arkat-usa.org The study of how compounds like sitosterol sulfate interact with or influence pathways involving trimethylamine is a key area of research.
Table 1: Research Findings on β-Sitosterol and Trimethylamine (TMA) Metabolism
| Finding | Model System | Implication for Biological Research | Reference |
| β-sitosterol inhibits TMA production. | ApoE-/- mice | Provides a basis for investigating sitosterol compounds as modulators of gut microbiota and related metabolic diseases. | usask.canih.gov |
| β-sitosterol attenuates atherosclerosis. | ApoE-/- mice | Highlights the potential of sitosterols (B1229983) in cardiovascular research. | usask.canih.gov |
| β-sitosterol modulates cholesterol metabolism and inflammatory response. | ApoE-/- mice | Suggests a multi-faceted role for sitosterols in metabolic and immune pathways. | nih.gov |
This table is interactive. Click on the headers to sort.
Utility in Compound Screening Platforms
Sitosterol sulfate (trimethylamine) is incorporated into various compound screening libraries for use in high-throughput screening (HTS) platforms. nih.gov These platforms allow researchers to test a large number of compounds for their biological activity in an automated fashion.
As a specific lipid molecule, sitosterol sulfate is particularly relevant for inclusion in lipid-focused compound libraries. nih.gov These libraries are used to screen for compounds that may interact with or modulate lipid metabolic pathways, lipid-binding proteins, or cellular membranes. For example, a high-throughput screening assay was developed to identify phytochemicals that inhibit the microbial formation of trimethylamine from choline (B1196258), demonstrating the applicability of HTS in this research area. nih.govfrontiersin.org Given the known effects of the related compound β-sitosterol on TMA production, sitosterol sulfate would be a relevant compound to include in such screens. usask.canih.gov
The utility of including compounds like sitosterol sulfate in these platforms lies in the discovery of new biological functions or potential therapeutic agents. For instance, HTS has been used to identify novel positive allosteric modulators of acetylcholinesterase, showcasing the power of this approach in finding molecules that can enhance the activity of an enzyme. nih.gov
Table 2: Application of Sitosterol Sulfate (trimethylamine) in Screening
| Platform / Library | Purpose | Research Area | Reference |
| Bioactive Compound Libraries | General screening for biological activity. | Drug Discovery, Cell Biology | nih.gov |
| Lipid Compound Libraries | Screening for modulators of lipid-related targets. | Lipidomics, Metabolic Research | nih.gov |
| High-Throughput Screening for TMA formation inhibitors | To identify compounds that reduce microbial TMA production. | Microbiome, Cardiovascular Disease | nih.govfrontiersin.org |
This table is interactive. Click on the headers to sort.
Significance in Custom Synthesis of Stable Isotope-Labeled Compounds
The custom synthesis of stable isotope-labeled (SIL) compounds is crucial for modern analytical chemistry, particularly in the field of mass spectrometry. symeres.com SIL compounds are indispensable as internal standards for accurate quantification of analytes in complex biological samples. symeres.comnih.gov
In the context of sitosterol research, accurately measuring the concentration of sitosterol and its metabolites (like sitosterol sulfate) in plasma, tissues, or other biological matrices requires a reliable internal standard. researchgate.net An ideal internal standard has a chemical structure and physical properties nearly identical to the analyte but has a different mass, which allows it to be distinguished by a mass spectrometer. mdpi.com This is achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule's structure. symeres.com
The synthesis of labeled sterols, including sitosterol, has been described in the scientific literature. For example, [3α-³H]β-sitosterol has been synthesized, and various strategies for creating deuterium-labeled sterols are available. arkat-usa.orgnih.gov These labeled compounds, such as cholesterol-d6, are used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify phytosterols like β-sitosterol, campesterol, and stigmasterol. nih.govresearchgate.net The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects during analysis, significantly improving the accuracy and reproducibility of the results. symeres.com Therefore, the availability of custom-synthesized, stable isotope-labeled sitosterol sulfate is highly significant for pharmacokinetic studies and metabolomic research involving this compound.
Table 3: Examples of Isotope-Labeled Sterols and Their Applications
| Labeled Compound | Isotope | Application | Analytical Technique | Reference |
| [3α-³H]β-sitosterol | Tritium (³H) | Tracer in metabolic studies | Scintillation counting | nih.gov |
| Cholesterol-d6 | Deuterium (²H) | Internal standard for phytosterol quantification | LC-MS/MS | researchgate.net |
| Deuterium-labeled sterols | Deuterium (²H) | Mechanistic probes, internal standards | Mass Spectrometry, NMR | arkat-usa.org |
| ¹³C and ¹⁵N-labeled compounds | Carbon-13, Nitrogen-15 | Tracing metabolic pathways, internal standards | Mass Spectrometry, NMR | symeres.com |
This table is interactive. Click on the headers to sort.
Future Research Directions and Open Questions
Elucidating Underexplored Mechanisms of Action of Sitosterol (B1666911) Sulfate (B86663)
While the functions of the more common β-sitosterol are broadly studied, the specific mechanisms of action for its sulfated form are largely unknown, though intriguing findings in specific biological contexts provide a foundation for future work.
One of the most defined roles for sitosterol sulfate has been identified in marine biology. In the bloom-forming diatom Skeletonema marinoi, sitosterol sulfate, along with other sterol sulfates, acts as an endogenous signaling molecule that regulates programmed cell death (RCD). researchgate.netnih.govresearchgate.net Research has shown that as these diatom cells age, the intracellular concentration of sterol sulfates increases. researchgate.net Once a critical threshold is reached, these molecules trigger an oxidative burst, characterized by the rapid generation of reactive oxygen species (ROS) and nitric oxide (NO), which in turn initiates an apoptosis-like cascade. researchgate.netdiva-portal.orgifremer.fr This mechanism is believed to play a crucial role in the natural cycle of phytoplankton bloom termination. rsc.org Future research should aim to identify the specific cellular receptors or targets with which sitosterol sulfate interacts to initiate this signaling pathway and determine if this mechanism is conserved in other marine microorganisms.
In the context of mammalian health, recent lipidomic studies have identified sitosterol sulfate as a potential biomarker in inflammatory bowel diseases (IBD), particularly Crohn's disease (CD). oup.com Elevated levels of sitosterol sulfate have been correlated with more severe, stricturing, or penetrating forms of CD, suggesting a potential role in pathways related to chronic inflammation, intestinal barrier dysfunction, oxidative stress, or dysbiosis. oup.comresearchgate.net The fundamental mechanism behind this association is a critical open question. Future studies must investigate whether sitosterol sulfate is a causative agent contributing to intestinal fibrosis or merely a metabolic byproduct of the disease process.
Additionally, early research has pointed to a physicochemical mechanism of action related to membrane dynamics. Sitosterol sulfate has been noted for its ability to influence the stability of liposomes in a pH-dependent manner, which suggests potential applications in the design of advanced drug delivery systems (DDS). science.govscience.gov Elucidating how the molecule integrates into and alters the properties of lipid bilayers is a key area for biophysical research.
Investigating Specific Roles of the Sulfate Moiety in Biological Contexts
The addition of a sulfate group dramatically alters the physicochemical properties of a sterol, transforming a nonpolar molecule into a more hydrophilic, amphipathic one. nih.gov Understanding the specific functional consequences of this sulfation is paramount.
The sulfate moiety is not merely for solubilization; it is critical for biological activity. This is clearly demonstrated in studies of the diatom S. marinoi, where the inhibition of the sulfonation process—preventing the addition of the sulfate group—significantly delays the onset of regulated cell death. researchgate.netnih.gov This finding directly implicates the sulfate group as an essential component of the molecule's pro-apoptotic function in this context. The precise role of the negatively charged sulfate group in binding to a receptor or interacting with other signaling molecules remains to be determined.
Furthermore, research into the human gut microbiome has revealed that bacterial sulfonation can fundamentally alter the biological effects of steroids. nih.gov For example, the sulfonation of a bile acid by bacterial enzymes was shown to change its impact on immune T-cell differentiation. nih.gov This principle likely extends to sitosterol sulfate. The sulfate group may direct the molecule to different cellular compartments, enable interactions with specific protein binding pockets, or prevent it from crossing certain biological membranes, thereby conferring a biological activity distinct from its unsulfated precursor, β-sitosterol. Future research should employ comparative studies using both sulfated and non-sulfated sitosterol to dissect the precise contributions of the sulfate group to its observed effects in various biological systems.
Advancements in Analytical Techniques for Low-Abundance Sterol Sulfates
A significant barrier to understanding the roles of sitosterol sulfate and other similar compounds is the analytical challenge they present. Sterol sulfates are often present in very low abundance in complex biological samples and are structurally similar to other sterols, making their detection and quantification difficult.
Currently, two primary mass spectrometry-based methods are used: gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). GC-MS offers high resolution but typically requires a cumbersome sample preparation process involving the chemical or enzymatic cleavage (deconjugation) of the sulfate group, followed by derivatization. In contrast, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), allows for the direct analysis of the intact sterol sulfate without derivatization and is generally more sensitive.
Future advancements should focus on enhancing the sensitivity and specificity of these methods. The development of a simple and robust Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been a significant step forward, enabling the detection of sterol sulfates at picogram levels in marine diatom samples. mdpi.com Further research into novel stationary phases for chromatography and more efficient ionization techniques in mass spectrometry is needed. Atmospheric-pressure chemical ionization (APCI) is commonly used for sterol analysis, but optimizing electrospray ionization (ESI) conditions could also improve detection. The development of certified reference standards for sitosterol sulfate is also crucial for accurate quantification across different laboratories and studies.
Table 1: Comparison of Analytical Techniques for Sterol Sulfate Analysis
| Technique | Sample Preparation | Advantages | Disadvantages | Future Directions |
| GC-MS | Requires deconjugation and derivatization | High chromatographic resolution, established libraries | Labor-intensive, potential for analyte loss, less sensitive | Development of faster, more efficient derivatization protocols |
| LC-MS/MS | Minimal; direct injection possible | High sensitivity, high throughput, analyzes intact molecule | Potential for matrix effects, ionization variability | New stationary phases, improved ionization sources, method standardization |
Exploring Novel Biosynthetic Pathways and Regulatory Enzymes
The biosynthesis of sitosterol sulfate is a two-part process: the synthesis of the sitosterol backbone and the subsequent sulfation. While the plant-based pathway for producing β-sitosterol via enzymes like sterol C24-methyltransferases (SMT1 and SMT2) is well-understood, the enzymes that specifically sulfate sitosterol are an active area of investigation. frontiersin.orgnih.gov
A groundbreaking discovery has been the identification of a complete biosynthetic pathway for sterol sulfation within the human gut microbiome. nih.gov Researchers identified a biosynthetic gene cluster in Bacteroides thetaiotaomicron that encodes not only a sulfotransferase (BtSULT) capable of acting on β-sitosterol but also the enzymes (CysC, CysD, CysN) required to produce the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov This finding opens up a new frontier of research into how gut bacteria can modify dietary phytosterols (B1254722) and potentially influence host physiology. Future work should focus on screening other gut microbes for similar pathways and characterizing the substrate specificity of these novel sulfotransferases.
In diatoms, the existence of specific sulfotransferases that use sitosterol as a substrate is inferred from the presence of sitosterol sulfate. frontiersin.org The regulation of these enzymes is of particular interest, as the accumulation of their products is linked to the diatom life cycle, increasing with cell age. researchgate.net Identifying these enzymes and the regulatory networks that control their expression is a key goal. It is also intriguing that some diatoms appear to use sitosterol as a substrate for sulfation, even though they primarily synthesize an epimer of sitosterol, clionasterol, suggesting a degree of flexibility or specificity in these enzymes that is not yet understood. frontiersin.orgnih.gov
Expanding Preclinical Research Models for Broader Biological Impact Assessment
To translate findings from analytical and biochemical studies into a physiological context, a diverse range of preclinical models is essential.
In vivo models are critical for understanding the systemic effects of sitosterol sulfate. In the context of IBD, dextran (B179266) sulfate sodium (DSS)-induced colitis in mice provides a robust model to investigate the role of sitosterol sulfate in intestinal inflammation and fibrosis. researchgate.net A more sophisticated model involves the use of germ-free mice that can be monocolonized with specific bacterial strains, such as wild-type or genetically modified B. thetaiotaomicron (e.g., with the sulfotransferase gene knocked out). nih.gov This gnotobiotic model is exceptionally powerful for dissecting the specific contributions of microbial sulfation of sitosterol in vivo. Given that β-sitosterol has been studied in animal models of colon cancer, these same models could be adapted to test the effects of sitosterol sulfate. science.gov
In vitro models allow for the detailed study of cellular and molecular mechanisms.
Cell-based assays: Cultures of the diatom S. marinoi remain the primary model for studying the compound's role in regulated cell death. researchgate.netresearchgate.net For mammalian systems, various cell lines can be employed. Intestinal epithelial cell lines (e.g., Caco-2) can be used to study effects on barrier integrity, while immune cells like macrophages and T-cells can be used in culture to test for immunomodulatory effects. nih.gov Fibroblast cell lines such as NIH 3T3 have been used to assess the cytotoxicity of materials containing β-sitosterol and could be used for its sulfated form. science.gov
Physicochemical models: Artificial membranes and liposomes are valuable for studying the direct interaction of sitosterol sulfate with lipid bilayers, which is relevant to its effects on membrane stability and its potential use in drug delivery systems. science.govscience.gov
Expanding the use of these models will be crucial for assessing the broader biological impact of sitosterol sulfate, from the ecology of marine plankton to its potential role in human health and disease.
Q & A
Q. What experimental models are most appropriate for studying the anti-inflammatory effects of β-sitosterol in colitis?
The dextran sulfate sodium (DSS)-induced colitis model in C57BL/6J mice fed a high-fat western-style diet is widely used. Key endpoints include colon shortening, fecal hemoglobin content, and histopathological scoring of mucosal damage. Mechanistic insights can be gained by analyzing NF-κB activation and inflammatory cytokines (e.g., cyclooxygenase-2, colony-stimulating factor-1) via immunohistochemistry or qPCR . For reproducibility, ensure β-sitosterol purity ≥95% and standardize dietary conditions across cohorts.
Q. How does β-sitosterol regulate trimethylamine (TMA) production in gut microbiota?
β-Sitosterol modulates gut microbial composition, reducing taxa associated with TMA synthesis (e.g., Clostridium spp.). Methodologically, fecal metagenomics and metabolomics (LC-MS/MS) are used to quantify TMA and its derivatives. In ApoE–/– mice, β-sitosterol significantly lowers plasma TMA-N-oxide (TMAO) levels, which correlates with attenuated atherosclerosis. Include controls for diet-induced microbial shifts and validate findings with germ-free models .
Q. What analytical techniques are recommended for quantifying β-sitosterol and its metabolites in biological samples?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for quantifying β-sitosterol. For complex matrices (e.g., plasma, feces), use LC-MS/MS with deuterated internal standards. NMR spectroscopy (e.g., ¹H-NMR) can confirm structural identity, particularly when isolating novel derivatives .
Advanced Research Questions
Q. How do contradictory findings on β-sitosterol’s anti-inflammatory efficacy arise across experimental setups?
Discrepancies may stem from differences in sterol purity, animal models (e.g., DSS colitis vs. atherosclerosis models), or microbiota variability. For example, stigmasterol outperforms β-sitosterol in reducing colonic inflammation scores in DSS-treated mice, possibly due to structural variations affecting NF-κB inhibition . To resolve contradictions, conduct head-to-head comparisons under standardized conditions and include dose-response analyses.
Q. What mechanisms explain β-sitosterol’s dual role in lipid metabolism and neuroprotection?
β-Sitosterol crosses the blood-brain barrier, integrates into cell membranes, and modulates cholesterol trafficking. In cerebral ischemia models, it suppresses endoplasmic reticulum stress and apoptosis via downregulation of CHOP and caspase-3. Pair lipidomic profiling with transcriptomics (RNA-seq) to identify pathways like LXR/ABCA1 or PPARγ .
Q. How can researchers address the translational gap between preclinical β-sitosterol studies and human trials?
Current evidence relies on murine models, but human gut microbiota and TMAO kinetics differ. Implement humanized microbiota models (fecal transplants into germ-free mice) and phase I trials with pharmacokinetic monitoring. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to design clinical questions, focusing on endpoints like TMAO reduction or endothelial function .
Q. What strategies mitigate confounding effects of diet on β-sitosterol’s modulation of TMAO?
High-fat diets exacerbate TMAO production by promoting microbial choline metabolism. Control for dietary phosphatidylcholine intake and use isotope-labeled tracers (e.g., d9-choline) to track TMAO synthesis. Pair dietary interventions with metagenomic analysis to isolate β-sitosterol-specific effects from background microbial activity .
Methodological Guidance
Q. How should researchers validate gut microbiota-mediated effects of β-sitosterol?
- Antibiotic depletion: Administer broad-spectrum antibiotics to suppress microbiota, then assess TMA/TMAO rebound post-treatment .
- Gnotobiotic models: Colonize germ-free mice with defined microbial consortia (e.g., TMA-producing strains) to test β-sitosterol’s specificity .
- Fecal transplant: Transfer microbiota from β-sitosterol-treated donors to untreated recipients to confirm causality .
Q. What statistical approaches are optimal for analyzing microbiota-metabolite interactions in β-sitosterol studies?
Use multivariate methods like PERMANOVA for microbial community shifts and Spearman’s rank correlation to link taxa with metabolite levels. For longitudinal data, apply mixed-effects models to account for individual variability. Open-source tools (QIIME2, MetaboAnalyst) streamline integration of omics datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
